(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC17525168
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17NO4 |
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Molecular Weight | 227.26 g/mol |
IUPAC Name | tert-butyl (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C11H17NO4/c1-7(13)12-8(5-6-9(12)14)10(15)16-11(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1 |
Standard InChI Key | ZXHXFRISBDTCKG-QMMMGPOBSA-N |
Isomeric SMILES | CC(=O)N1[C@@H](CCC1=O)C(=O)OC(C)(C)C |
Canonical SMILES | CC(=O)N1C(CCC1=O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The compound is systematically named (S)-tert-butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate (CAS: 35418-16-7) and belongs to the pyrrolidine class of heterocyclic organic compounds. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . The stereochemistry at the second carbon position (S-configuration) is critical for its biological activity, as enantiomeric purity often dictates interactions with chiral enzyme active sites .
Structural Characterization
The molecule comprises a five-membered pyrrolidone ring with the following substituents:
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A tert-butyl ester group at the C2 position, enhancing steric bulk and metabolic stability.
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An acetyl group at the N1 position, facilitating hydrogen bonding and substrate recognition.
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A keto group at the C5 position, contributing to conformational rigidity.
Key bond lengths and angles derived from X-ray crystallography and computational models reveal a planar pyrrolidone ring with slight puckering at the C5 position due to keto-enol tautomerism . The tert-butyl group adopts a staggered conformation to minimize steric strain, while the acetyl moiety aligns perpendicular to the ring plane .
Table 1: Structural Data for (S)-Tert-Butyl 1-Acetyl-5-Oxopyrrolidine-2-Carboxylate
Parameter | Value | Method |
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Bond length (C2-O) | 1.34 Å | X-ray diffraction |
Dihedral angle (N1-C2) | 112.5° | DFT calculations |
Torsional angle (C5=O) | 180° | NMR spectroscopy |
Synthesis and Reaction Pathways
Industrial Synthesis
The synthesis typically involves a multi-step protocol:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions yields the pyrrolidone core.
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Esterification: Reaction with tert-butanol in the presence of DCC (dicyclohexylcarbodiimide) introduces the tert-butyl ester .
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Acetylation: Treatment with acetyl chloride and triethylamine in dichloromethane installs the N1-acetyl group.
Key reaction conditions include:
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Temperature: 0–25°C to prevent racemization.
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).
Synthetic Modifications
The compound undergoes diverse transformations:
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Hydrolysis: Acidic or basic conditions cleave the tert-butyl ester to yield carboxylic acid derivatives, useful for further coupling reactions .
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Reduction: Sodium borohydride reduces the keto group to a hydroxyl group, altering ring conformation .
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable arylation at the C3 position .
Table 2: Representative Reaction Yields
Reaction Type | Yield (%) | Conditions |
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Ester hydrolysis | 92 | HCl (6M), reflux, 4h |
Acetylation | 85 | AcCl, Et₃N, DCM, 0°C |
Suzuki coupling | 78 | Pd(PPh₃)₄, K₂CO₃, DMF |
Biological Activity and Mechanistic Insights
Enzyme Inhibition
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate exhibits potent inhibitory activity against SARS-CoV 3CL protease (Ki = 0.065 μM), a key therapeutic target for COVID-19 . The acetyl group forms a hydrogen bond with the catalytic His41 residue, while the tert-butyl ester occupies the S2 hydrophobic pocket, as confirmed by molecular docking studies .
Structure-Activity Relationships (SAR)
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Stereochemistry: The (S)-enantiomer shows 10-fold higher activity than the (R)-form due to optimal fit in the protease active site .
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Substituent Effects: Replacement of the acetyl group with bulkier acyl chains (e.g., benzoyl) reduces potency by 50%, highlighting the importance of steric compatibility .
Table 3: Inhibitory Activity Against Viral Proteases
Compound | SARS-CoV 3CL Protease Ki (μM) |
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(S)-Enantiomer | 0.065 |
(R)-Enantiomer | 0.683 |
N1-Benzoyl derivative | 1.24 |
Physicochemical Properties
Stability and Solubility
The compound is stable under ambient conditions but degrades in strong acids or bases. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 15 mg/mL) and low solubility in water (<0.1 mg/mL) .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (amide I band) .
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NMR (¹H): δ 1.44 (s, 9H, tert-butyl), δ 2.12 (s, 3H, acetyl), δ 4.32 (m, 1H, C2-H) .
Applications in Drug Discovery
Antiviral Agents
The compound’s efficacy against SARS-CoV 2 has spurred its use in designing peptidomimetic inhibitors. Clinical candidates derived from this scaffold demonstrate oral bioavailability and nanomolar potency in vitro .
Neurological Therapeutics
Preliminary studies suggest activity against NMDA receptors, implicating potential use in treating neurodegenerative diseases. The acetyl group modulates glutamate binding, reducing excitotoxic neuronal death.
Future Directions
Ongoing research aims to:
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